2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine
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Description
Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis and crystal structure of compounds related to Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone have been extensively studied, revealing insights into their molecular structures through techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies provide valuable information on the chemical properties and potential applications of these compounds in various scientific fields (P.-Y. Huang et al., 2021).
Molecular Interaction and Applications
- Research on compounds with similar chemical structures to Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone has shown their potential in interacting with biological receptors, demonstrating their relevance in the development of pharmaceutical drugs and understanding receptor-ligand interactions. This is particularly evident in studies focusing on cannabinoid receptors, where compounds of similar structures have been identified as agonists or antagonists, indicating their potential therapeutic applications (R. Landsman et al., 1997).
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c20-16(11-1-2-13-14(7-11)22-10-21-13)19-6-3-12(9-19)23-15-8-17-4-5-18-15/h1-2,4-5,7-8,12H,3,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYITWBMDWFJMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.